molecular formula C12H18ClNO B593143 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride CAS No. 1266688-86-1

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

Cat. No.: B593143
CAS No.: 1266688-86-1
M. Wt: 227.73 g/mol
InChI Key: RQTXXFLUWZXGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylethcathinone (hydrochloride) (exempt preparation) is a synthetic cathinone derivative. It is often used as an analytical reference standard in forensic and toxicological research. This compound is a stimulant and is known for its presence in designer drugs marketed as "legal highs" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylethcathinone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of 4-Methylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

4-Methylethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylethcathinone (hydrochloride) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinones and amphetamines .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylmethcathinone (mephedrone)
  • 3,4-Methylenedioxymethcathinone (methylone)
  • N-Ethylcathinone

Uniqueness

4-Methylethcathinone (hydrochloride) is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other similar compounds, it has a different potency and duration of action, making it a valuable reference standard in forensic and toxicological research .

Properties

IUPAC Name

2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTXXFLUWZXGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266688-86-1
Record name 1266688-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Reactant of Route 3
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.